

Application Notes and Protocols for NZ-804 In-Vivo Animal Studies

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Compound of Interest				
Compound Name:	NZ-804			
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Introduction

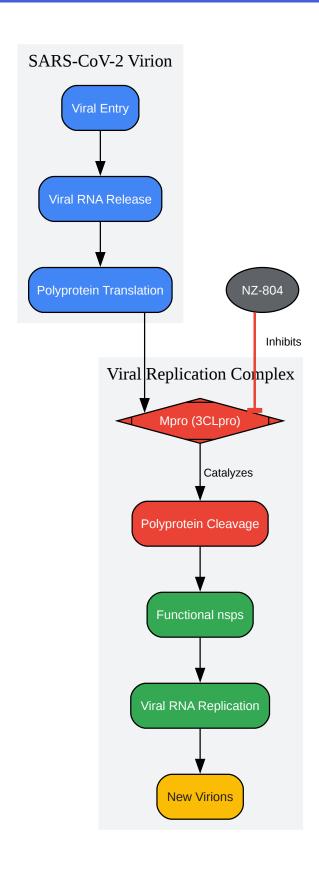
NZ-804 is an orally active, non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), an essential enzyme for viral replication.[1][2] Preclinical in-vivo studies in mouse and hamster models of SARS-CoV-2 infection have demonstrated that once or twice daily oral administration of NZ-804 can significantly diminish viral replication and pathogenesis.[1] These findings support the exploration of NZ-804 as a potential therapeutic agent for COVID-19.[1] This document provides detailed application notes and protocols for the use of NZ-804 in in-vivo animal studies, based on available preclinical data.

Mechanism of Action

NZ-804 functions by directly inhibiting the enzymatic activity of the SARS-CoV-2 Mpro (also known as 3CLpro). Mpro plays a critical role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By binding to the active site of Mpro, **NZ-804** blocks this proteolytic activity, thereby halting the viral replication process.

Signaling Pathway of SARS-CoV-2 Mpro Inhibition by NZ-804





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Caption: SARS-CoV-2 Mpro Inhibition by NZ-804.



Quantitative Data Summary

While specific dosage amounts and detailed pharmacokinetic and toxicology data for **NZ-804** are not yet publicly available in full, the following tables summarize the key characteristics based on published information.

Table 1: In-Vitro Efficacy of NZ-804

Parameter	Value	Cell Line
Mpro IC50	8.9 nM	-
SARS-CoV-2 Replication EC50	14 nM	HeLa-hACE2

Table 2: In-Vivo Study Overview for NZ-804

Animal Model	Administration Route	Dosing Frequency	Observed Effects
Mouse	Oral	Once or Twice Daily	Diminished viral replication and pathogenesis.[1]
Hamster	Oral	Once or Twice Daily	Diminished viral replication and pathogenesis.

Experimental Protocols

The following are generalized protocols for in-vivo studies with SARS-CoV-2 Mpro inhibitors, which can be adapted for **NZ-804**.

Animal Model

Model: K18-hACE2 transgenic mice are a commonly used and relevant model as they
express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and
development of COVID-19-like symptoms.



 Husbandry: Animals should be housed in a BSL-3 facility with strict adherence to institutional and national guidelines for animal welfare.

In-Vivo Efficacy Study Protocol

This protocol outlines a typical workflow for assessing the efficacy of an antiviral agent against SARS-CoV-2 in K18-hACE2 mice.

Experimental Workflow for In-Vivo Efficacy Study



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Caption: Workflow for In-Vivo Efficacy Evaluation.

Methodology:

- Acclimatization: K18-hACE2 mice (typically 8-12 weeks old) are acclimatized to the BSL-3
 environment for a minimum of 72 hours.
- Baseline Measurements: Record the initial body weight and assess the general health of each animal.
- Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control,
 NZ-804 low dose, NZ-804 high dose).
- Infection: Anesthetize mice (e.g., with isoflurane) and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10⁴ PFU in 50 μL of sterile PBS).
- Treatment Administration:
 - Prophylactic Regimen: Administer the first dose of NZ-804 or vehicle orally (via gavage) at a specified time before viral challenge (e.g., 4 hours prior).



- Therapeutic Regimen: Administer the first dose at a specified time post-infection (e.g., 4, 12, or 24 hours post-infection).
- Continue administration at the determined frequency (once or twice daily) for the duration
 of the study (typically 5-7 days). The vehicle for oral administration should be optimized for
 NZ-804's solubility and stability (e.g., a solution of polyethylene glycol, ethanol, and water).

· Monitoring:

- Monitor body weight and clinical signs of disease daily (e.g., ruffled fur, hunched posture, reduced activity).
- A clinical scoring system can be implemented to quantify disease severity.
- Endpoint and Sample Collection:
 - At the study endpoint (e.g., day 5 post-infection), euthanize the animals.
 - Collect lungs for viral load determination (qRT-PCR and/or plaque assay) and histopathological analysis.
 - Collect blood for pharmacokinetic and cytokine analysis.

Pharmacokinetic Study Protocol

Methodology:

- Administer a single oral dose of NZ-804 to non-infected mice.
- Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Process blood to obtain plasma and analyze the concentration of NZ-804 using a validated analytical method (e.g., LC-MS/MS).
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).



Toxicology Study Protocol

Methodology:

- Administer NZ-804 orally to non-infected animals at multiple dose levels (including a high dose) for a specified duration (e.g., 7 or 14 days).
- Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and behavior.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a complete necropsy and collect major organs for histopathological examination.

Conclusion

NZ-804 presents a promising avenue for the development of an oral antiviral therapeutic for COVID-19. The protocols outlined in this document provide a framework for conducting in-vivo studies to further characterize its efficacy, pharmacokinetics, and safety profile. Adherence to rigorous experimental design and animal welfare guidelines is paramount for obtaining reliable and translatable data. Further research to determine the optimal dosing regimen and to fully elucidate the safety profile of **NZ-804** is warranted.

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References

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- 2. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo PMC [pmc.ncbi.nlm.nih.gov]
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